molecular formula C10H12BrNO2 B8067252 3-(4-Bromo-3-methoxyphenoxy)azetidine

3-(4-Bromo-3-methoxyphenoxy)azetidine

Cat. No.: B8067252
M. Wt: 258.11 g/mol
InChI Key: JKIPVWKUDWSRSK-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methoxyphenoxy)azetidine is a chemical compound with the molecular formula C10H12BrNO2. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromo and methoxy substituent on the phenoxy ring, which is attached to the azetidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methoxyphenoxy)azetidine typically involves the reaction of 4-bromo-3-methoxyphenol with azetidine. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile (MeCN) or methanol (MeOH) at elevated temperatures . The reaction conditions are optimized to achieve high yields and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are controlled to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methoxyphenoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched compounds .

Scientific Research Applications

3-(4-Bromo-3-methoxyphenoxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methoxyphenoxy)azetidine involves its interaction with specific molecular targets. The bromo and methoxy substituents on the phenoxy ring can influence the compound’s binding affinity and specificity towards these targets. The azetidine ring’s strain-driven reactivity also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-3-methoxyphenoxy)azetidine is unique due to its specific substitution pattern on the phenoxy ring and the presence of the azetidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(4-bromo-3-methoxyphenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-13-10-4-7(2-3-9(10)11)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIPVWKUDWSRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2CNC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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